N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide
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Overview
Description
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide is a chemical compound with a complex structure that includes a tetrahydropyrimidine ring and a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide typically involves the condensation of 5,6-diaminouracil derivatives with carboxylic acids. A practical method for synthesizing 6-amino-5-carboxamidouracils, which are precursors for this compound, involves the use of non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted benzamides.
Scientific Research Applications
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methoxy-benzamide: Similar structure with a methoxy group instead of a bromine atom.
(E)-N-(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide: Contains additional methoxy groups and an acrylamide moiety.
Uniqueness
N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds may not undergo. This uniqueness can be leveraged in designing new molecules with desired properties.
Properties
CAS No. |
409345-41-1 |
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Molecular Formula |
C17H21BrN4O3 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-bromobenzamide |
InChI |
InChI=1S/C17H21BrN4O3/c1-3-9-21-14(19)13(16(24)22(10-4-2)17(21)25)20-15(23)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,19H2,1-2H3,(H,20,23) |
InChI Key |
OXEWLPLFNOTNMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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